molecular formula C11H13NO3 B13998278 Propan-2-yl (4-formylphenyl)carbamate CAS No. 20131-88-8

Propan-2-yl (4-formylphenyl)carbamate

Cat. No.: B13998278
CAS No.: 20131-88-8
M. Wt: 207.23 g/mol
InChI Key: VINSZPYDAITOBY-UHFFFAOYSA-N
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Description

Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a carbamate group attached to a 4-formylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.

Another method involves the use of carbamoylation reactions, where a carbamoyl chloride intermediate is formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is versatile and efficient, offering an economical route to the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-formylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, often under basic conditions

Major Products Formed

    Oxidation: 4-carboxyphenyl carbamate

    Reduction: 4-(hydroxymethyl)phenyl carbamate

    Substitution: Substituted carbamates with different alkyl or aryl groups

Scientific Research Applications

Propan-2-yl (4-formylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function and stability. detailed studies on the exact molecular pathways and targets are still ongoing.

Comparison with Similar Compounds

Propan-2-yl (4-formylphenyl)carbamate can be compared with other carbamate derivatives, such as:

Properties

CAS No.

20131-88-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

propan-2-yl N-(4-formylphenyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14)

InChI Key

VINSZPYDAITOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C=O

Origin of Product

United States

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